Pimelic Diphenylamide 106

Descripción general

Descripción

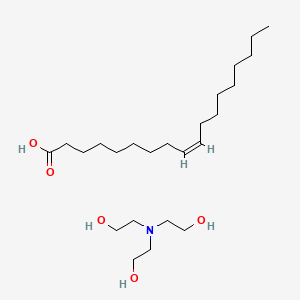

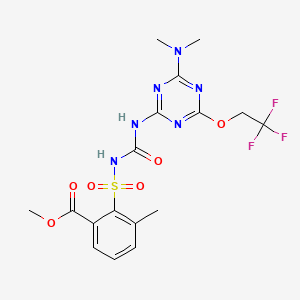

Pimelic Diphenylamide 106, also known as RGFA-8 or TC-H 106, is a slow, tight-binding inhibitor of class I HDAC (HDAC 1, 2, and 3), demonstrating no activity against class II HDACs . It has IC50 values of 150 nM, 760nM, and 370 nM for HDAC 1, 2, and 3, respectively . It has a molecular weight of 339.43 and its molecular formula is C20H25N3O2 .

Molecular Structure Analysis

The molecular structure of Pimelic Diphenylamide 106 consists of 20 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases or literature.

Chemical Reactions Analysis

Pimelic Diphenylamide 106 is known to inhibit HDACs 1, 2, and 3, although the inhibition for these enzymes occurs through different mechanisms . More detailed information about its chemical reactions with these enzymes can be found in specialized biochemical literature.

Physical And Chemical Properties Analysis

Pimelic Diphenylamide 106 has a molecular weight of 339.4 g/mol . It is a solid substance with a white to beige color . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

Treatment of Friedreich’s Ataxia

Pimelic Diphenylamide 106 has the ability to enhance the expression of the frataxin gene in lymphocytes from Friedreich ataxia patients . This suggests that it may have therapeutic value in treating Friedreich’s ataxia .

Treatment of Huntington’s Disease

Pimelic Diphenylamide 106 and related benzamide HDAC inhibitors may have therapeutic value in Huntington’s disease . This is due in part to their low animal toxicity .

Cell Cycle Regulation

Pimelic Diphenylamide 106 may have applications in the regulation of the cell cycle . This could be useful in research related to cell growth and development .

DNA Damage Research

This compound could be used in DNA damage research . Understanding how cells respond to DNA damage is crucial in many areas of biomedical research .

Epigenetics

Pimelic Diphenylamide 106 may have applications in epigenetics , the study of changes in organisms caused by modification of gene expression rather than alteration of the genetic code itself .

Histone Modification Research

This compound could be used in histone modification research . Histone modifications are known to have significant effects on gene expression .

Anti-Aging Research

Pimelic Diphenylamide 106 may have applications in anti-aging research . This could be particularly useful in studies looking at the role of histone deacetylases (HDACs) in aging .

Mecanismo De Acción

Mode of Action

Pimelic Diphenylamide 106 binds to HDACs in a slow-on/slow-off manner . This unique binding mode differentiates it from other HDAC inhibitors, such as suberoylanilide hydroxamic acid, which has a fast-on/fast-off HDAC binding rate . The compound has a preference towards HDAC3, with a Ki of 14 nM, which is 15 times lower than the Ki for HDAC1 .

Biochemical Pathways

By inhibiting HDACs, Pimelic Diphenylamide 106 affects the acetylation state of histones, leading to a more relaxed chromatin structure and promoting gene expression . This mechanism is particularly relevant in the context of diseases like Friedreich’s ataxia, where the frataxin gene (FXN) is silenced due to the presence of a large GAA triplet repeat expansion within the first intron of the gene .

Pharmacokinetics

It is known that the compound progressively binds to hdacs and remains bound after wash-out . This suggests that the compound may have a prolonged effect even after the cessation of direct exposure.

Result of Action

The inhibition of HDACs by Pimelic Diphenylamide 106 leads to the upregulation of genes that are otherwise silenced due to the condensed chromatin structure . For instance, in the context of Friedreich’s ataxia, the compound has been shown to restore frataxin levels in cells from patients and in a mouse model of the disease .

Action Environment

The compound’s slow-on/slow-off binding kinetics suggest that its efficacy may be sustained over time, even in changing environments . .

Propiedades

IUPAC Name |

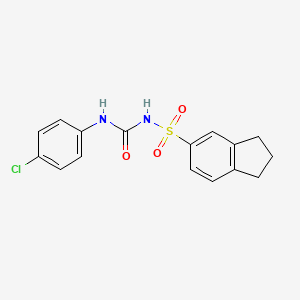

N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKBRPXPNAKVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581754 | |

| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pimelic Diphenylamide 106 | |

CAS RN |

937039-45-7 | |

| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.